molecular formula C58H77N13O10 B3030375 D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 CAS No. 89430-34-2

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2

Katalognummer: B3030375
CAS-Nummer: 89430-34-2
Molekulargewicht: 1116.3 g/mol
InChI-Schlüssel: OFDJVNRFKDPBKR-VDUJBJPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exhibits significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies. The presence of D-Trp and other modifications enhances its binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

  • Case Study : In a study assessing the analgesic efficacy of various peptide analogs, it was found that modifications to the peptide structure, such as the inclusion of D-amino acids, improved metabolic stability and receptor affinity. This compound showed a marked increase in pain relief compared to unmodified peptides, indicating its potential as a therapeutic agent in chronic pain conditions .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier (BBB) allows it to exert effects on central nervous system disorders.

  • Case Study : In models of neurodegeneration, this peptide demonstrated protective effects against neuronal cell death induced by excitotoxicity. The mechanism involved modulation of neuroinflammatory pathways, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structural Stability and Modification

The incorporation of D-amino acids in the peptide sequence contributes to increased resistance against enzymatic degradation. This feature is crucial for developing long-lasting therapeutic agents.

Peptide Modification Effect on Stability Binding Affinity
D-Pro at position 2Increased stabilityHigh
D-Trp at positions 7 & 9Enhanced receptor bindingVery high
Nle at position 11Improved metabolic profileModerate

Drug Design

The design of this peptide involves rational drug design principles where modifications are made to improve pharmacokinetic properties.

  • Insight : The introduction of non-natural amino acids has been shown to enhance the pharmacological profile of similar peptides. For instance, studies have demonstrated that adding piperidine derivatives can significantly improve BBB permeability and analgesic efficacy .

Clinical Trials

Ongoing clinical trials are evaluating the efficacy of this compound in various pain management protocols.

  • Current Status : Preliminary results suggest promising outcomes in terms of pain reduction and side effect profiles compared to traditional opioids .

Biologische Aktivität

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of naturally occurring peptides, modified to enhance its stability and receptor binding affinity.

Chemical Structure

The compound consists of a sequence of amino acids, including D-Proline (D-Pro), Glutamine (Gln), Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), and Norleucine (Nle). Its structure can be represented as follows:

D Pro Gln Gln D Trp Phe D Trp Leu Nle NH2\text{D Pro Gln Gln D Trp Phe D Trp Leu Nle NH}_2

This compound primarily interacts with opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The presence of D-amino acids in its structure enhances resistance to enzymatic degradation, which is crucial for its prolonged action in biological systems.

Binding Affinities

The binding affinities of this peptide to various opioid receptors have been studied extensively. A comparative analysis of its Ki values against different receptors is shown in Table 1.

Peptide MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)
This compound5.99 ± 0.70201.6 ± 2.507.46 ± 0.60

This table illustrates that this compound exhibits significant binding affinity for MOR, suggesting its potential as an analgesic agent.

Biological Activity

Research indicates that this compound possesses notable antinociceptive properties. In studies involving animal models, the compound has been shown to effectively reduce pain responses, comparable to traditional opioid analgesics but with potentially fewer side effects due to its unique structure.

Case Studies

  • Pain Modulation Study : In a controlled study using mice, the administration of this compound resulted in a significant reduction in nociceptive behavior when subjected to thermal pain tests. The results indicated a dose-dependent response, confirming its efficacy as an analgesic .
  • Neuropharmacological Assessment : Another study evaluated the compound's impact on anxiety-like behaviors in rodent models. The findings suggested that the peptide may also exert anxiolytic effects, further broadening its therapeutic potential .

Pharmacological Implications

The pharmacological profile of this compound suggests it could be developed into a novel therapeutic agent for pain management and possibly for treating anxiety disorders. Its structural modifications contribute to enhanced stability and receptor selectivity, making it a promising candidate for further research.

Eigenschaften

CAS-Nummer

89430-34-2

Molekularformel

C58H77N13O10

Molekulargewicht

1116.3 g/mol

IUPAC-Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1

InChI-Schlüssel

OFDJVNRFKDPBKR-VDUJBJPSSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6

Isomerische SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6

Kanonische SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6

Sequenz

PQQWFWLX

Synonyme

4-Pro-7,9-Trp-11-Nle-substance P (4-11)
4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11)
PTTNL-SP(4-11)
substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-
substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Reactant of Route 2
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Reactant of Route 3
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Reactant of Route 4
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Reactant of Route 5
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Reactant of Route 6
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.